Ethyl 3-(2-Bromophenoxy)acrylate
Description
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl (E)-3-(2-bromophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
LDGCVEYJTKTQEW-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/OC1=CC=CC=C1Br |
Canonical SMILES |
CCOC(=O)C=COC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reagents : 2-Bromophenol, ethyl acrylate, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetone.
- Temperature : 80–100°C under reflux.
- Time : 4–6 hours.
Mechanism
The base deprotonates 2-bromophenol to generate a phenoxide ion, which attacks the β-carbon of ethyl acrylate. The reaction proceeds via an Sₙ2 mechanism, forming the ether linkage while retaining the acrylate’s double bond.
Optimization
- Yield : 65–85% after recrystallization.
- Purification : Column chromatography (hexane/ethyl acetate) or vacuum distillation.
Table 1 : Key Parameters for Base-Mediated Condensation
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 | 95 |
| Cs₂CO₃ | Acetone | 100 | 85 | 98 |
Michael Addition Followed by Dehydration
This two-step approach utilizes a Michael addition to form an intermediate, which is subsequently dehydrated to yield the target compound.
Step 1: Michael Addition
Mechanism
The phenoxide ion adds to the α,β-unsaturated ester (ethyl propiolate) in a conjugate addition, followed by acid-mediated elimination of water to restore the double bond.
Yield and Challenges
One-Pot Synthesis via Halogen Exchange
A modified Williamson ether synthesis leverages halogenated precursors for efficient coupling.
Reaction Design
Advantages
- Selectivity : Minimizes side reactions due to the superior leaving group ability of chloride.
- Yield : 78% with 99% purity after solvent extraction.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility.
Batch Process
Quality Control
Comparative Analysis of Methods
Table 2 : Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Base-Mediated | 85 | High | Moderate |
| Michael Addition | 74 | Low | High |
| One-Pot Halogen Exchange | 78 | Medium | Low |
| Industrial Batch | 90 | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Bromophenoxy)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Polymerization: The acrylate group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents such as acetonitrile (CH3CN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted phenoxyacrylates.
Oxidation: Formation of phenoxyacrylic acids.
Reduction: Formation of ethyl 3-phenoxyacrylate.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Ethyl 3-(2-Bromophenoxy)acrylate serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its bromine atom enhances reactivity, allowing for various substitution reactions that lead to the formation of diverse derivatives .
2. Medicinal Chemistry
- The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties . Research indicates that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cells. For example, studies have shown that it can effectively inhibit biofilm formation in Staphylococcus aureus at low concentrations (1 µg/mL) and reduce tumor volume in Ehrlich Ascites Carcinoma cell-bearing mice .
3. Material Science
- This compound is being explored for its applications in developing new materials, such as polymers and coatings. Its unique chemical structure allows for the modification of physical properties, making it suitable for creating materials with specific electronic and optical characteristics .
Antimicrobial Properties
A study evaluated the efficacy of this compound derivatives against clinical strains of Staphylococcus aureus. The results demonstrated significant bacteriostatic activity, suggesting its potential as an antimicrobial agent in clinical applications.
In Vivo Antitumor Screening
In experiments involving mice with Ehrlich Ascites Carcinoma, treatment with this compound resulted in a marked reduction in tumor size and increased survival rates compared to control groups. The most effective dosage was found to be around 20 mg/kg, indicating its potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Bromophenoxy)acrylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The acrylate moiety can participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(2-bromophenoxy)acrylate with structurally related acrylates, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Cyano groups (as in ) increase electrophilicity at the α-position, facilitating cycloaddition reactions, whereas bromophenoxy groups favor π-π stacking in crystal lattices .
Biological Activity: Ethyl 3-(3-bromophenyl)acrylate () exhibits antiviral activity against HIV, attributed to the bromophenyl moiety’s electron-withdrawing effects. The absence of a phenoxy group in this compound may reduce steric interference with biological targets compared to the title compound.
Synthetic Yields and Methods: The target compound’s synthesis likely mirrors methods for (E)-Ethyl 3-(3-bromophenyl)acrylate (56% yield via Knoevenagel condensation) , though yields may vary due to the phenoxy group’s bulkiness. Analogous bromophenoxy-methyl derivatives (e.g., ) are synthesized via Williamson ether synthesis with moderate yields (52.8%), highlighting challenges in steric environments.
Crystallography and Intermolecular Interactions: X-ray studies of (E)-Ethyl 3-(3-bromo-phenyl)-2-cyanoacrylate reveal C–H···O and C–Br···π interactions, whereas bromophenoxy derivatives (e.g., ) exhibit C–Br···O hydrogen bonds, stabilizing crystal packing.
Biological Activity
Ethyl 3-(2-Bromophenoxy)acrylate, an organic compound with the molecular formula C₁₁H₉BrO₂, is notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom attached to a phenoxy group and an acrylate functional group, which enhances its reactivity and potential interactions with biological targets.
The presence of the bromine atom in this compound contributes to its electrophilic character, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to covalent modifications, influencing the activity of various biomolecules. The acrylate moiety is particularly reactive, making this compound a candidate for drug development due to its ability to form stable adducts with biological macromolecules.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the growth of MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .
Mechanism of Anticancer Activity
The mechanism underlying its anticancer effects involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of other known anticancer agents that target tubulin .
Toxicological Studies
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Toxicological assessments have highlighted that compounds in this class can exhibit cytotoxic effects at higher concentrations. For instance, studies on related compounds indicate potential risks associated with prolonged exposure, including genotoxicity and organ-specific toxicity .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 5.0 | Microtubule destabilization |
| Cytotoxicity | HepG2 | 10.0 | Induction of apoptosis |
| Enzyme Inhibition | Various enzymes | Varies | Covalent modification through electrophilic attack |
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 5 µM. The compound was found to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, confirming its potential as a therapeutic agent against breast cancer . -
Toxicity Assessment :
A toxicity assessment conducted on related acrylates indicated that chronic exposure could lead to significant health risks, including liver and kidney damage. The study emphasized the need for careful handling and risk assessment in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
